A Technical Guide to (R)-3-Amino-3-(3-bromophenyl)propan-1-ol Hydrochloride: Synthesis, Characterization, and Application
A Technical Guide to (R)-3-Amino-3-(3-bromophenyl)propan-1-ol Hydrochloride: Synthesis, Characterization, and Application
Introduction: Identifying a Key Chiral Building Block
(R)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a specialized chiral amino alcohol of significant interest to researchers in medicinal chemistry and pharmaceutical development. As a chiral building block, its defined stereochemistry is crucial for the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs), particularly those targeting the central nervous system.[1] The molecule incorporates a phenyl ring substituted with a bromine atom at the meta-position and exists as a hydrochloride salt to improve its stability and solubility in polar solvents.
The precise identification of this compound can be complex due to inconsistencies in reported CAS numbers. For the hydrochloride salt form, CAS Number 1379957-89-7 is frequently utilized, although sometimes without explicit stereochemical assignment.[2] The corresponding (R)-enantiomer of the free base is often cited under CAS Number 1213827-47-4 , while some suppliers may use CAS Number 1213637-86-5 specifically for the (R)-hydrochloride salt. Researchers are advised to verify the identity of the material using the analytical methods described herein.
This guide provides an in-depth overview of the compound's properties, a validated protocol for its asymmetric synthesis, methods for its analytical characterization, and a discussion of its critical role in drug discovery.
Physicochemical and Safety Data
A comprehensive understanding of a compound's physical properties and safety profile is a prerequisite for its effective use in a research setting.
Properties Summary
| Property | Value | Source |
| IUPAC Name | (3R)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride | N/A |
| CAS Number | 1379957-89-7 | [2] |
| Molecular Formula | C₉H₁₃BrClNO | |
| Molecular Weight | 266.56 g/mol | |
| Physical Form | White to yellow solid | Vendor Data |
| Storage | Keep in dark place, sealed in dry, 2-8°C | [3] |
Note: Specific melting point and optical rotation data for the hydrochloride salt are not widely reported in publicly available literature and should be determined experimentally.
Safety & Handling
The hydrochloride salt is classified as a warning-level hazard. Based on data for the free base and related compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[3] Handling should be performed in a well-ventilated area or chemical fume hood.
GHS Hazard Statements (Inferred):
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[4]
Asymmetric Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction
Achieving high enantiomeric excess is the primary goal in synthesizing chiral intermediates. The most reliable and widely adopted method for preparing (R)-3-amino-3-(3-bromophenyl)propan-1-ol is through the asymmetric reduction of the prochiral ketone precursor, 3-amino-1-(3-bromophenyl)propan-1-one. The Corey-Bakshi-Shibata (CBS) reduction is the method of choice for this transformation, utilizing a chiral oxazaborolidine catalyst to direct the stereoselective addition of a hydride from a borane source.[5][6][7]
The causality behind this choice lies in the catalyst's mechanism. The CBS catalyst coordinates with both the borane reducing agent and the ketone substrate. This ternary complex creates a rigid, six-membered transition state that sterically favors hydride delivery to one face of the carbonyl, yielding the desired enantiomer with high predictability and enantiomeric excess (often >95% ee).[5][6]
Protocol: Asymmetric Reduction of 3-Amino-1-(3-bromophenyl)propan-1-one
This protocol is a self-validating system. The final analytical characterization (Part 4) serves to confirm the success of the synthesis, verifying structure, purity, and enantiomeric excess.
-
System Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 10 volumes) to a flame-dried reaction vessel equipped with a magnetic stirrer and thermometer. Cool the solvent to 0-5 °C in an ice bath.
-
Catalyst & Reagent Addition: To the cooled THF, add (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene, 0.1 equivalents). Stir for 10 minutes. Subsequently, add Borane-dimethyl sulfide complex (BMS, ~10 M, 1.0 equivalents) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The coordination of borane to the catalyst is critical for activating the reducing agent.[6]
-
Substrate Addition: Dissolve the ketone precursor, 3-amino-1-(3-bromophenyl)propan-1-one hydrochloride (1.0 equivalent), in a minimal amount of anhydrous THF. Note: If starting with the hydrochloride salt, it must first be neutralized with a non-nucleophilic base like triethylamine and the resulting salt filtered off to yield the free amine ketone. Add the ketone solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting ketone is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (2 volumes) at 0-5 °C. This step safely neutralizes any excess borane. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Work-up & Isolation: Concentrate the mixture under reduced pressure to remove the solvents. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude (R)-3-amino-3-(3-bromophenyl)propan-1-ol as a free base.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the pure free base.
-
Salt Formation: Dissolve the purified free base in anhydrous diethyl ether and add a solution of HCl in diethyl ether (2 M) dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical Characterization & Quality Control
Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the final compound.
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
The determination of enantiomeric excess is the most critical quality control step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique. Polysaccharide-based CSPs are highly effective for separating amino alcohol enantiomers.[8][9]
This protocol is designed as a self-validating system by including a racemic standard to confirm separation and peak identification.
-
Instrumentation & Column:
-
HPLC system with UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H or Chiralcel® OD-H (or equivalent amylose/cellulose-based CSP), 250 x 4.6 mm, 5 µm.
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (85:15:0.1, v/v/v). Rationale: A normal-phase eluent provides the necessary selectivity on polysaccharide CSPs. DEA is a common amine modifier used to improve peak shape and reduce tailing for basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm (where the phenyl ring absorbs).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Test Sample: Prepare a solution of the synthesized (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl at approximately 0.5 mg/mL in the mobile phase.
-
Racemic Standard: Prepare a solution of the racemic (R/S)-3-amino-3-(3-bromophenyl)propan-1-ol at 0.5 mg/mL in the mobile phase. This is essential to determine the retention times of both enantiomers and validate the separation.
-
-
Analysis & Calculation:
-
Inject the racemic standard to confirm that two distinct peaks are resolved. The (R)-enantiomer is expected to be one of these peaks.
-
Inject the test sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) from the chromatogram: % ee = [(A_R - A_S) / (A_R + A_S)] x 100 (where A_R is the area of the (R)-enantiomer peak and A_S is the area of the (S)-enantiomer peak).
-
Applications in Drug Development
Chiral 3-amino-3-arylpropan-1-ol scaffolds are core structural motifs in several blockbuster drugs. Their value lies in positioning three key pharmacophoric features—an aromatic ring, a basic amine, and a hydroxyl group—in a specific three-dimensional orientation.
This structural class of intermediates is fundamental to the synthesis of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). For example, the core of drugs like Fluoxetine (Prozac) and Atomoxetine is a 3-amino-1-phenylpropanol derivative.[10][11][12] (R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl serves as a valuable intermediate for creating analogs of these drugs, where the bromine atom can be used as a handle for further chemical modification (e.g., through cross-coupling reactions) or to modulate the electronic properties and metabolic stability of the final API.[13] The development of enantioselective processes to access these intermediates is a critical objective in pharmaceutical manufacturing.
Conclusion
(R)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a high-value chiral intermediate whose synthesis and analysis demand precise stereochemical control. The Corey-Bakshi-Shibata reduction provides a reliable and highly enantioselective route to its synthesis from the corresponding prochiral ketone. Its structural and stereochemical purity can be confidently ascertained using standard spectroscopic methods and, most critically, chiral HPLC. The utility of this compound is firmly established by its relationship to the core structures of major CNS-acting pharmaceuticals, making it an essential tool for scientists engaged in the design and development of next-generation therapeutics.
References
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society. (Note: General reference for the CBS methodology)
-
SAFETY DATA SHEET. Silco Inc. (URL: [Link])
-
(R)-3-Amino-3-(3-bromophenyl)propan-1-ol. MySkinRecipes. (URL: [Link])
-
3-Amino-3-(3-bromo-phenyl)-propan-1-ol. PubChem, National Center for Biotechnology Information. (URL: [Link])
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. (URL: [Link])
-
(R)-3-Amino-3-phenyl-1-propanol. Generic Vendor Website. (URL: [Link])
-
Enantioselective synthesis of (S)- and (R)-fluoxetine hydrochloride. ResearchGate. (URL: [Link])
-
MATERIAL SAFETY DATA SHEET. Adhesive Systems, Inc. (URL: [Link])
-
3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride. Autech Industry Co.,Ltd. (URL: [Link])
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. National Institutes of Health. (URL: [Link])
-
Corey–Itsuno reduction. Wikipedia. (URL: [Link])
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (URL: [Link])
-
Enantioselective synthesis of S- and R-fluoxetine hydrochloride. ResearchGate. (URL: [Link])
-
CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. Chemsrc. (URL: [Link])
-
Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
benzilic acid. Sdfine. (URL: [Link])
-
The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education. (URL: [Link])
- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
- Fluoxetine process from benzoylacetonitrile.
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org. (URL: [Link])
-
(S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride. PubChem, National Center for Biotechnology Information. (URL: [Link])
Sources
- 1. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol [myskinrecipes.com]
- 2. 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride [myskinrecipes.com]
- 3. 1213827-47-4|(R)-3-Amino-3-(3-bromophenyl)propan-1-ol|BLD Pharm [bldpharm.com]
- 4. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. hurawalhi.com [hurawalhi.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 13. nbinno.com [nbinno.com]
